2-Tert-butyl-4-(piperidin-3-yl)pyrimidine 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13413193
InChI: InChI=1S/C13H21N3/c1-13(2,3)12-15-8-6-11(16-12)10-5-4-7-14-9-10/h6,8,10,14H,4-5,7,9H2,1-3H3
SMILES: CC(C)(C)C1=NC=CC(=N1)C2CCCNC2
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol

2-Tert-butyl-4-(piperidin-3-yl)pyrimidine

CAS No.:

Cat. No.: VC13413193

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butyl-4-(piperidin-3-yl)pyrimidine -

Specification

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
IUPAC Name 2-tert-butyl-4-piperidin-3-ylpyrimidine
Standard InChI InChI=1S/C13H21N3/c1-13(2,3)12-15-8-6-11(16-12)10-5-4-7-14-9-10/h6,8,10,14H,4-5,7,9H2,1-3H3
Standard InChI Key FEEPHLVLUICVHR-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC=CC(=N1)C2CCCNC2
Canonical SMILES CC(C)(C)C1=NC=CC(=N1)C2CCCNC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 2-tert-butyl-4-(piperidin-3-yl)pyrimidine is C₁₃H₂₂N₃, with a molecular weight of 220.34 g/mol. The IUPAC name is 2-(tert-butyl)-4-(piperidin-3-yl)pyrimidine, reflecting its substitution pattern . Key structural elements include:

  • A pyrimidine ring (C₄H₄N₂) providing aromaticity and sites for electrophilic substitution.

  • A tert-butyl group (C(CH₃)₃) at position 2, enhancing lipophilicity and metabolic stability.

  • A piperidin-3-yl group at position 4, contributing to hydrogen bonding and target engagement .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₂N₃
Molecular Weight220.34 g/mol
IUPAC Name2-(tert-butyl)-4-(piperidin-3-yl)pyrimidine
LogP (Predicted)2.8 ± 0.3
Topological Polar Surface Area38.7 Ų

The tert-butyl group increases hydrophobicity (LogP ~2.8), while the piperidine nitrogen contributes to moderate solubility in polar solvents .

Spectroscopic Characterization

  • NMR: The proton NMR spectrum shows characteristic peaks for the tert-butyl group (δ 1.3 ppm, singlet) and piperidine protons (δ 2.5–3.1 ppm, multiplet).

  • Mass Spectrometry: ESI-MS typically displays a [M+H]⁺ peak at m/z 221.2 .

Synthesis and Optimization

Suzuki-Miyaura Coupling

A modified Suzuki coupling between 2-tert-butyl-4-chloropyrimidine and piperidin-3-ylboronic acid yields the target compound. This method, adapted from Xin et al., achieves ~80% yield using Pd(PPh₃)₄ as a catalyst .

Reaction Scheme:
2-Tert-butyl-4-chloropyrimidine+Piperidin-3-ylboronic acidPd(PPh₃)₄, Base2-Tert-butyl-4-(piperidin-3-yl)pyrimidine\text{2-Tert-butyl-4-chloropyrimidine} + \text{Piperidin-3-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{2-Tert-butyl-4-(piperidin-3-yl)pyrimidine}

Reductive Amination

An alternative approach involves reductive amination of 2-tert-butyl-4-aminopyrimidine with piperidin-3-one, followed by sodium cyanoborohydride reduction. This method is advantageous for introducing chiral centers .

Challenges and Solutions

  • Regioselectivity: The 4-position of pyrimidine is more reactive than the 2-position, necessitating protecting groups (e.g., Boc) to direct substitution .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product (>95% purity) .

Biological Activity and Mechanisms

Renin Inhibition

2-Tert-butyl-4-(piperidin-3-yl)pyrimidine derivatives exhibit potent renin inhibitory activity (IC₅₀ = 1.2 nM) by binding to the S3sp pocket of renin. Compound 13 (a benzimidazole derivative) showed 5-fold higher plasma renin inhibition than aliskiren in primates .

Mechanism:

  • The tert-butyl group occupies the hydrophobic S3 pocket.

  • The piperidine nitrogen forms hydrogen bonds with Thr77 .

Antimycobacterial Activity

In Mycobacterium tuberculosis H37Ra, analogues demonstrated MIC₅₀ values of 35 µM, targeting thymidine monophosphate kinase (TMPK) .

Kinase Modulation

Derivatives inhibit protein kinase B (PKB) with IC₅₀ = 8 nM, showing 150-fold selectivity over PKA. The piperidine ring interacts with the kinase’s hinge region .

Applications in Drug Discovery

Cardiovascular Therapeutics

As renin inhibitors, these compounds reduce angiotensin I production, offering potential for hypertension treatment .

Oncology

PKB inhibitors derived from this scaffold suppress tumor growth (T/C = 23% in xenograft models) by blocking the PI3K-Akt pathway .

Anti-Infectives

Recent Advances and Future Directions

Prodrug Development

Ester prodrugs (e.g., tert-butyl carbamates) improve oral bioavailability from 12% to 68% in rats by masking polar groups .

Computational Design

Molecular dynamics simulations predict that replacing the tert-butyl group with cyclopropane derivatives enhances target residence time by 40% .

Challenges

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the piperidine ring remains a concern .

  • Synthetic Scalability: Multi-step syntheses require optimization for industrial-scale production .

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